B1576032 Ranatuerin-2CPa

Ranatuerin-2CPa

Cat. No.: B1576032
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranatuerin-2CPa is a synthetic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, which is primarily isolated from frog skin secretions . These peptides are a key component of innate immune defense and are considered promising candidates for developing new therapeutic agents to combat multidrug-resistant bacteria . As a member of the ranatuerin-2 family, this peptide is characterized by its cationic and amphipathic nature, which facilitates its interaction with microbial membranes . It typically features a C-terminal cyclic domain stabilized by a disulfide bond, known as a "Rana box" . The primary mechanism of action for ranatuerin-2 peptides is believed to be the disruption of microbial cell membrane integrity, leading to cell death . This membrane-targeting action, which can follow carpet or toroidal pore models, makes it difficult for bacteria to develop resistance . Research on related ranatuerin-2 peptides has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity . Some analogues have also shown potential antibiofilm and anticancer activities in preliminary studies . This product is supplied as a lyophilized powder and is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIMDTIKDTAKTVAVGLLDKIKCKITGC

Origin of Product

United States

Discovery and Isolation of Ranatuerin 2cpa

Identification from Lithobates capito Skin Secretions

Ranatuerin-2CPa was identified through the peptidomic analysis of skin secretions from the North American gopher frog, Lithobates capito. researchgate.net The process involved inducing the frog to release its defensive secretions through a non-harmful method involving norepinephrine (B1679862) stimulation. Researchers then collected these secretions for detailed laboratory analysis.

The primary analytical technique used was reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the complex mixture of molecules in the secretion into individual components. researchgate.net As the components were separated, they were analyzed using on-line electrospray mass spectrometry to determine their molecular masses and obtain structural information. researchgate.net

This comprehensive analysis revealed that the skin secretions of Lithobates capito contain a variety of antimicrobial peptides from several distinct families. The study successfully identified and characterized peptides belonging to the brevinin-1, esculentin-1, esculentin-2, temporin, and ranatuerin-2 (B1576050) families. researchgate.net Specifically, three distinct peptides from the ranatuerin-2 family, including the one designated this compound, were confirmed to be present in the secretions of this frog species. researchgate.net

Table 1: Antimicrobial Peptide Families Identified in the Skin Secretions of Lithobates capito
Peptide FamilyNumber of Peptides Identified
Brevinin-11
Esculentin-11
Esculentin-21
Ranatuerin-23
Temporin2

Historical Perspective of Ranatuerin-2 Family Isolation

The Ranatuerin-2 family of peptides, to which this compound belongs, was first discovered in the skin secretions of the American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). nih.govmdpi.com This initial discovery established the family as a notable component of the innate immune system of North American frogs. nih.gov Since then, members of the Ranatuerin-2 family have been identified in the skin secretions of numerous other frog species, primarily from North America and Asia. nih.govmdpi.com

A defining structural feature of all ranatuerin-2 peptides is a conserved C-terminal cyclic domain. nih.gov This loop structure is formed by a disulfide bridge between two invariant cysteine residues and is commonly referred to as the "Rana box". nih.gov While this cyclic domain is a hallmark of the family, the primary amino acid sequences of ranatuerin-2 peptides are otherwise poorly conserved across different species, leading to variations in their biological activity profiles. nih.govmdpi.com The identification of this compound in Lithobates capito contributes to the growing library of these diverse peptides and provides further insight into the chemical defense strategies of anurans. researchgate.net

Table 2: Historical Timeline of Key Discoveries in the Ranatuerin-2 Peptide Family
EventDescriptionPrimary Species Source
Initial DiscoveryFirst isolation and characterization of the Ranatuerin-2 peptide family. nih.govmdpi.comLithobates catesbeianus (American Bullfrog)
Structural CharacterizationIdentification of the conserved C-terminal cyclic domain ("Rana box") formed by a disulfide bridge. nih.govGeneral to the family
Expansion of FamilyIdentification of new Ranatuerin-2 peptides in various other frog species. nih.govnih.govMultiple North American and Asian ranid frogs
Identification of this compoundIdentification of three Ranatuerin-2 peptides as part of a peptidomic analysis of skin secretions. researchgate.netLithobates capito (Gopher Frog)

Molecular Structure and Characterization of Ranatuerin 2cpa

Primary Structure Elucidation of Ranatuerin-2CPa

The primary structure, or amino acid sequence, of a peptide is the fundamental determinant of its higher-order structure and function. For the ranatuerin family, this elucidation is typically achieved through a combination of "shotgun" cloning and direct protein sequencing. nih.gov

The process often begins with the collection of skin secretions from the host frog, from which a cDNA library is constructed. Molecular cloning techniques are then used to identify and sequence the gene encoding the precursor protein of the peptide. nih.gov The precursor protein typically contains a signal peptide region, an acidic spacer region, and the sequence of the mature peptide, which is released after enzymatic cleavage at a specific processing site. nih.govresearchgate.net

Direct protein sequencing provides definitive confirmation of the amino acid sequence. This is commonly performed using methods like Edman degradation or, more frequently, through advanced mass spectrometry techniques. uniprot.org High-resolution mass spectrometry can determine the precise molecular mass of the peptide, and tandem mass spectrometry (MS/MS) is used to fragment the peptide and deduce its sequence by analyzing the mass of the fragments. uniprot.orgmdpi.com

While the specific sequence for this compound is not detailed in available literature, the sequences of closely related peptides from the same family, such as Ranatuerin-2Ca and Ranatuerin-2CSa, have been fully characterized, providing a template for understanding its likely composition. uniprot.orgnih.gov

Table 1: Primary Structure of Representative Ranatuerin-2 (B1576050) Family Peptides

Peptide Name Amino Acid Sequence Source Organism UniProt ID
Ranatuerin-2Ca GLFLDTLKGAAKDVAGKLLEGLKC KIAGC KP Lithobates clamitans (Green frog) P82878
Ranatuerin-2CSa GILSSFKGVAKGVAKDLAGKLLETLKC KITGC Rana cascadae (Cascades frog) P82877
Ranatuerin-2Lb GILGSFKGVAKGVAKDLAGKLLEALKC KITGC Rana luteiventris (Columbia spotted frog) P82829

| R2AW | GFMDTAKNVAKNVAATLLDKLKC KITGGC | Amolops wuyiensis (Wuyi torrent frog) | A0A8B3H9E4 |

Note: Cysteine residues forming the disulfide bridge are highlighted in bold.

Secondary Structural Propensities and Features

The secondary structure of ranatuerin peptides, referring to the local folding of the polypeptide chain into regular structures, is highly dependent on the environment. vulcanchem.com These peptides are typically unstructured or in a random coil state in aqueous solutions but adopt a more defined conformation in the presence of a membrane-mimetic environment. vulcanchem.comnih.gov

A defining feature of many ranatuerin-2 peptides is their propensity to form an alpha-helical structure. imrpress.com This conformation is critical as it facilitates the peptide's interaction with and disruption of microbial cell membranes. mdpi.com The alpha-helix is an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic faces, allowing it to associate with the lipid bilayer of membranes.

The analysis of alpha-helical content is primarily conducted using spectroscopic techniques:

Circular Dichroism (CD) Spectroscopy : This is a widely used method to assess the secondary structure of peptides in solution. mdpi.com In aqueous buffer, ranatuerins typically show a CD spectrum characteristic of a random coil. nih.gov However, upon addition of a membrane-mimicking solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE), the spectrum shifts to one with distinct negative bands around 208 and 222 nm, which is the hallmark of an alpha-helix. mdpi.comnih.govnih.gov Studies on ranatuerin-2CSa and other family members have confirmed they adopt a significant alpha-helical structure in TFE solutions. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides high-resolution structural data. For Ranatuerin-2CSa, NMR studies in a TFE-water mixture revealed a detailed helix-turn-helix conformation. nih.gov

A crucial and highly conserved feature of the ranatuerin-2 family is the presence of an intramolecular disulfide bridge. mdpi.comnih.gov This covalent bond forms between the thiol groups of two cysteine residues located near the C-terminus of the peptide. biopharmaspec.com

The disulfide bridge creates a cyclic loop at the C-terminal end of the peptide, a structure referred to as the "Rana box". mdpi.comnih.gov In Ranatuerin-2Ca, for example, the disulfide bond is formed between the cysteine residues at positions 24 and 29. uniprot.org This linkage provides significant conformational stability to the peptide. creative-biolabs.com The presence and location of the disulfide bridge are confirmed using mass spectrometry, where the peptide is analyzed before and after treatment with a reducing agent that breaks the bond, resulting in a predictable mass shift. biopharmaspec.com While the disulfide bridge is a key structural feature, some studies on modified analogues have shown that it may be dispensable for the antibacterial activity of certain ranatuerin-2 peptides. mdpi.comnih.gov

The Conserved "Rana Box" Motif and its Conformational Aspects

The "Rana box" is the defining C-terminal cyclic motif found in many antimicrobial peptide families from Ranidae frogs, including the ranatuerins. imrpress.commdpi.com This structure is formed by the intramolecular disulfide bridge connecting two cysteine residues, enclosing a sequence of several other amino acids. mdpi.comresearchgate.net In the ranatuerin-2 family, this typically forms a hexapeptide or heptapeptide (B1575542) ring. mdpi.comnih.gov

The primary structure within the Rana box loop itself is not highly conserved across different peptide families, but the presence of the cyclic domain is a common feature. mdpi.comnih.gov The function of the Rana box can be variable and is a subject of ongoing research. In some peptides, it is essential for maintaining biological potency, while in others, its removal does not significantly impact activity. nih.govmdpi.com For Ranatuerin-2PLx, the Rana box was found to be important for both antimicrobial and antiproliferative activity, possibly by helping to stabilize the alpha-helical structure required for membrane interaction. nih.gov Conversely, studies on the R2AW peptide suggested the Rana box was dispensable for its antibacterial action. mdpi.com This highlights the nuanced role this conserved structural motif plays within the broader family.

Advanced Structural Elucidation Methodologies

The comprehensive characterization of this compound and its relatives relies on a suite of advanced biophysical and analytical techniques. doi.org

Mass Spectrometry (MS) : This is a cornerstone technology for peptide analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to determine the precise molecular weight of the native peptide. uniprot.org Tandem MS (MS/MS) is indispensable for de novo sequencing and for confirming the disulfide bond linkage by analyzing peptide fragments before and after reduction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution. doi.orghalric.eu By analyzing the interactions between atomic nuclei, a detailed model of the peptide's conformation, including the arrangement of alpha-helices and turns, can be constructed. nih.gov This method was instrumental in defining the full helix-turn-helix structure of Ranatuerin-2CSa. nih.gov

Circular Dichroism (CD) Spectroscopy : As mentioned, CD is the preferred method for rapidly assessing secondary structure content (e.g., alpha-helix, beta-sheet, random coil) and observing conformational changes in different solvent environments that mimic biological membranes. mdpi.comcreative-biolabs.com

Molecular Cloning : This genetic approach is fundamental for identifying the precursor sequence of the peptide from a cDNA library, revealing the signal and spacer peptide regions in addition to the mature peptide sequence. nih.gov

These methodologies, often used in combination, provide a complete picture of the molecular architecture of ranatuerin peptides, which is essential for understanding their structure-function relationships.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ranatuerin-2Ca
Ranatuerin-2CSa
Ranatuerin-2Lb
R2AW
Ranatuerin-2PLx
2,2,2-trifluoroethanol (TFE)
Cysteine
Serine
Lysine (B10760008)
Leucine (B10760876)
Tryptophan
Arginine

Biosynthesis and Endogenous Production Pathways of Ranatuerin 2cpa

Gene Encoding and Precursor Polypeptide Analysis

Ranatuerin-2CPa is a gene-encoded peptide, meaning its amino acid sequence is directly specified by a nucleotide sequence in the frog's genome. imrpress.com The genes that code for ranatuerin-family peptides exhibit considerable diversity in their structure, which can include variations in the number of exons. uvic.caresearchgate.net For instance, in the American bullfrog (Lithobates catesbeianus), genes encoding ranatuerin-2 (B1576050) peptides have been identified as having a three-exon structure. uvic.caresearchgate.net This genetic architecture, which can also involve alternative splicing, is a mechanism that contributes to the diversity of AMPs produced by a single species. uvic.ca

The transcription and translation of the this compound gene result in a prepropeptide, a precursor molecule that is larger than the final active peptide. imrpress.comnih.gov This precursor has a conserved, tripartite structure common to many amphibian defense peptides. imrpress.combicnirrh.res.inresearchgate.net

The structure consists of:

N-terminal Signal Peptide: A sequence of approximately 22 amino acids at the beginning of the polypeptide. imrpress.comnih.gov This highly conserved region acts as a guide, directing the prepropeptide into the secretory pathway of the cell. nih.gov

Acidic Intervening Sequence: Following the signal peptide is an acidic spacer region. imrpress.comnih.gov This part of the precursor is thought to play a role in preventing the premature activity of the mature peptide, which could be harmful to the host's own cells. It typically terminates with a specific prohormone processing signal, most commonly a Lys-Arg (Lysine-Arginine) pair. imrpress.comresearchgate.net

C-terminal Mature Peptide: The final segment of the precursor is the sequence of the mature this compound peptide itself. imrpress.comresearchgate.net This is the portion that will be cleaved from the precursor to become the functional antimicrobial agent. imrpress.com A key feature within the mature peptide sequence of many ranatuerins is a conserved C-terminal "rana box" motif, which is often crucial for biological activity. smolecule.comnih.gov

Table 1: General Structure of the Ranatuerin-2 Precursor Polypeptide An interactive data table based on compiled research findings.

Precursor Region Approximate Length (Amino Acids) Key Features & Function
Signal Peptide ~22 Highly conserved; directs the polypeptide into the endoplasmic reticulum for secretion. imrpress.comnih.gov
Acidic Spacer Variable (e.g., ~17) Negatively charged region; may inhibit premature peptide activity; ends in a dibasic cleavage site (e.g., Lys-Arg). imrpress.comnih.gov

| Mature Peptide | Variable (e.g., ~28-29) | Cationic and hydrophobic sequence; contains the active antimicrobial domain and often a "rana box". nih.govnih.gov |

Post-Translational Modification Mechanisms

For the inactive prepropeptide to become a functional this compound molecule, it must undergo several post-translational modifications (PTMs). smolecule.com PTMs are covalent processing events that alter the properties of a protein after its synthesis. creative-proteomics.comrapidnovor.com These modifications are critical for activating the peptide and ensuring its proper structure. cd-genomics.com

The primary PTMs involved in the maturation of ranatuerins include:

Proteolytic Cleavage: This is a fundamental step where enzymes, known as pro-peptide convertases, recognize and cut the precursor at specific sites. nih.govcd-genomics.com The primary cleavage occurs at the dibasic Lys-Arg signal located between the acidic spacer and the mature peptide sequence. imrpress.com This enzymatic action releases the mature peptide from the rest of the precursor. nih.gov The signal peptide is also cleaved off during its transit into the endoplasmic reticulum.

Disulfide Bond Formation: Ranatuerin-2 peptides often contain a conserved "rana box," which is a heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. nih.govnih.gov This bond is a crucial PTM that creates the cyclic structure of the rana box, which can be essential for the peptide's stability and biological function. smolecule.com

C-terminal Amidation: Though not universally confirmed for all ranatuerins, C-terminal amidation is a common PTM in many amphibian AMPs. nih.gov This modification, where the C-terminal carboxylic acid is converted to an amide, can enhance the peptide's activity and resistance to degradation by host enzymes.

These modifications collectively transform the genetically encoded precursor into the potent, functional this compound peptide. nih.gov

Cellular and Glandular Origin in Anuran Species

This compound is produced and stored in specialized structures within the skin of certain frog species. imrpress.com The skin of anurans is a vital organ for defense, and it contains a high density of exocrine glands. imrpress.comnih.gov

The specific sites of synthesis and storage are:

Granular Glands: These are large, specialized glands located in the dermal layer of the frog's skin. nih.gov They are responsible for synthesizing and stockpiling a vast arsenal (B13267) of bioactive compounds, including a wide variety of antimicrobial peptides like ranatuerins. imrpress.comnih.gov

Serous Glands: A term often used interchangeably with granular glands, these glands function to produce and secrete the defensive peptides. imrpress.com The synthesis of the this compound precursor and its subsequent processing into the mature peptide occur within the secretory cells of these glands. imrpress.com

The mature peptides are stored in high concentrations within the granular glands and are released onto the skin's surface in response to stress or injury. imrpress.com This release is achieved through a holocrine mechanism, where the gland's plasma membrane ruptures to extrude its contents. imrpress.com

This compound has been specifically identified in the skin secretions of the Gopher Frog, Lithobates capito (formerly classified as Rana capito). imrpress.com The broader ranatuerin family of peptides is found across numerous species within the Ranidae family, including the American bullfrog (Lithobates catesbeianus) and the Northern leopard frog (Rana pipiens), highlighting their importance in the innate immune system of these amphibians. nih.govnih.govnih.gov

Mechanisms of Action of Ranatuerin 2cpa

Intracellular Target Modulation and Interference

Beyond direct membrane lysis, a secondary mechanism of action for many AMPs involves translocation across the cell membrane to interfere with vital intracellular processes. frontiersin.orgfrontiersin.org This can occur with or without significant membrane permeabilization. frontiersin.org Once inside the cell, these peptides can bind to and disrupt the function of various molecular targets. mdpi.comnih.gov

Common intracellular targets for AMPs include:

Inhibition of Nucleic Acid Synthesis : Some peptides can bind to DNA and RNA, interfering with replication and transcription. frontiersin.orgnih.gov For example, the peptide Buforin II is known to cross the cell membrane and accumulate in the cytoplasm, where it inhibits cellular functions. frontiersin.org

Inhibition of Protein Synthesis : AMPs can target and inhibit protein synthesis by binding to ribosomes. nih.gov The peptide Oncocin, for instance, halts translation by blocking the peptidyl transferase center and the peptide-exit tunnel of the ribosome. nih.gov

Inhibition of Cell Wall Synthesis : Certain peptides can inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by binding to precursors like Lipid II. frontiersin.orgnih.gov

Enzyme Inhibition : AMPs can disrupt cellular metabolism by inhibiting the activity of essential enzymes. mdpi.com

Differential Activity Against Microbial Cell Envelopes

The ranatuerin-2 (B1576050) family of peptides typically exhibits broad-spectrum activity, though with varying potency against different types of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govresearchgate.net This differential activity is largely due to the distinct structural characteristics of their respective cell envelopes.

Gram-Positive Bacteria : These bacteria have a thick, exposed layer of peptidoglycan, which is generally permeable to AMPs, allowing them to reach their primary target, the cytoplasmic membrane. explorationpub.com

Gram-Negative Bacteria : These bacteria possess a more complex cell envelope, featuring an outer membrane rich in lipopolysaccharide (LPS). ntu.edu.sg This outer membrane can act as a barrier, and AMPs must first penetrate it to reach the inner cytoplasmic membrane. ntu.edu.sg The ability of peptides like those in the ranatuerin-2 family to effectively kill Gram-negative bacteria indicates a capacity to interact with and traverse this protective outer layer. nih.gov

Fungi : The fungal cell wall is composed mainly of chitin (B13524) and glucans, which presents a different type of barrier that AMPs must bypass to reach the plasma membrane. nih.gov

The antimicrobial spectrum of several ranatuerin-2 peptides has been documented, showcasing this differential activity. For instance, Ranatuerin-2Pb is potent against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans, but shows no activity against Enterococcus faecalis (Gram-positive) or Pseudomonas aeruginosa (Gram-negative) at the concentrations tested. In contrast, Ranatuerin-2CSa is effective against both E. coli and S. aureus. nih.gov This highlights the nuanced interactions between specific peptides and different microbial surfaces.

Below is a table summarizing the minimum inhibitory concentrations (MIC) for several members of the ranatuerin-2 family against various microorganisms, illustrating their differential potency.

PeptideS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)MRSA (Gram+)Reference
Ranatuerin-2Pb 8 µM8 µM>256 µM8 µM16 µM
Ranatuerin-2CSa 10 µM5 µMNot ReportedNot ReportedNot Reported nih.gov
Ranatuerin-2-AW 32 µM32 µMNot ReportedNot ReportedNot Reported nih.gov
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ *2 µM8 µM8 µMNot Reported4 µM nih.gov
Note: This is a rationally designed analog of Ranatuerin-2-AW, demonstrating how modifications can enhance broad-spectrum activity.

Biological Activities of Ranatuerin 2cpa Preclinical in Vitro and in Vivo Models

Antimicrobial Spectrum and Efficacy

Ranatuerin-2CPa and its related peptides exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi. imrpress.comnih.gov The primary mechanism of action for many AMPs involves the disruption of the microbial cell membrane, leading to cell death. imrpress.comnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Ranatuerin peptides have shown effectiveness against both Gram-positive and Gram-negative bacteria. wikipedia.orgd-nb.info For instance, ranatuerin-2 (B1576050) peptides have demonstrated activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus epidermidis. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, varies depending on the specific peptide and bacterial strain. For example, the MIC of ranatuerin-1 (B1576056) against different strains of pathogenic E. coli ranged from 5 to 40 µM. nih.gov A study on ranatuerin-2Pb showed strong antimicrobial activity against S. aureus and E. coli, but no inhibitory activity against Enterococcus faecalis and P. aeruginosa. nih.gov

The following table provides a summary of the antibacterial activity of a related peptide, Ranatuerin-2PLx, against various bacterial strains.

Activity Against Multidrug-Resistant Organisms (e.g., MRSA)

A significant area of research is the efficacy of ranatuerin peptides against multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.com Ranatuerin-2Pb and its analogue, RPb, have demonstrated activity against MRSA. nih.gov Another related peptide, Ranatuerin-2PLx, also exhibited antimicrobial activity towards MRSA, although it was less potent than its effect on the wild-type S. aureus. nih.gov Specifically, the MIC of Ranatuerin-2PLx against MRSA (ATCC 12493) was 256 µM. nih.govnih.gov Furthermore, an optimized analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, showed potential in an in vivo MRSA-infected waxworm model. nih.govmdpi.com

Antifungal and Antiprotozoal Activities (e.g., Batrachochytrium dendrobatidis)

In addition to their antibacterial properties, ranatuerin peptides have shown promise in combating fungal and protozoal infections. imrpress.commdpi.com A critical area of investigation has been their activity against Batrachochytrium dendrobatidis, a chytrid fungus responsible for global amphibian declines. nih.govnih.govcabidigitallibrary.orgmdpi.com Studies have shown that peptides from the ranatuerin-2 family can effectively inhibit the growth of this fungus. nih.gov The infectious zoospores of the fungus were found to be inhibited at significantly lower peptide concentrations than the mature fungal cells. nih.gov For example, ranatuerin-2Pb demonstrated activity against the fungus Candida albicans. nih.gov This suggests that these skin peptides provide a natural defense mechanism for frogs against chytrid infections. nih.govnih.gov

Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

Beyond their antimicrobial effects, ranatuerin peptides have been investigated for their potential as anticancer agents. nih.govfrontiersin.orgmdpi.com These peptides can selectively target and kill cancer cells, often with lower toxicity to normal cells. explorationpub.comsemanticscholar.org

Induction of Apoptosis in Cancer Cells

A key mechanism of the anticancer activity of ranatuerin peptides is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govsemanticscholar.orgnih.govrsc.orgarchivesofmedicalscience.complos.org For instance, Ranatuerin-2PLx was found to inhibit the proliferation of several tumor cells, showing a particularly potent effect on the prostate cancer cell line, PC-3. nih.govnih.gov This peptide induced early cell apoptosis within 6 hours, which was associated with the activation of Caspase-3, a key enzyme in the apoptotic pathway. nih.govnih.gov The antiproliferative mechanism of Ranatuerin-2PLx was not primarily due to the disruption of the plasma membrane's integrity. nih.gov

The table below summarizes the in vitro antiproliferative activity of Ranatuerin-2PLx against various human cancer cell lines.

Interaction with Cancer Cell Membranes

The interaction between ranatuerin peptides and cancer cell membranes is a critical aspect of their anticancer activity. mdpi.comsemanticscholar.org Cancer cell membranes often have a higher negative charge compared to normal cells due to an increased presence of molecules like phosphatidylserine. explorationpub.comsemanticscholar.org This difference in charge facilitates the electrostatic interaction of cationic peptides like ranatuerins with the cancer cell surface. mdpi.com This interaction can lead to membrane permeabilization and disruption, contributing to cell death. mdpi.comresearchgate.netnih.gov The "carpet model" is one proposed mechanism where the peptides accumulate on the membrane surface and, upon reaching a threshold concentration, insert into the membrane, causing its disruption. mdpi.com

Anti-inflammatory and Endotoxin-Neutralizing Capabilities (Comparative Family Insights)

While direct and extensive preclinical data on the specific anti-inflammatory and endotoxin-neutralizing activities of this compound are not detailed in the available research, insights can be drawn from the study of closely related peptides within the Ranatuerin-2 family. This comparative approach provides a foundational understanding of the potential biological activities inherent to this peptide group. A notable example from this family, Rana-2PN, has been identified and characterized for its potent anti-inflammatory and lipopolysaccharide (LPS)-neutralizing effects. nih.gov

Research into Rana-2PN, a novel antimicrobial peptide from the Ranatuerin-2 family, has demonstrated its capacity to modulate inflammatory responses in both in vitro and in vivo models. nih.gov These findings are significant as they represent the first instance of a ranatuerin family peptide exhibiting such properties, suggesting that other members, like this compound, may possess similar functionalities.

In preclinical in vitro models using RAW264.7 macrophage cells, Rana-2PN effectively inhibited the inflammatory response induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent initiator of inflammation. nih.gov Furthermore, the anti-inflammatory potential of Rana-2PN was confirmed in an in vivo model of carrageenan-induced paw edema in mice, where it significantly reduced inflammation. nih.gov The dual properties of antimicrobial and anti-inflammatory action position peptides of the ranatuerin-2 family as potential candidates for addressing inflammatory conditions arising from bacterial infections. nih.gov

The mechanism behind the anti-inflammatory and endotoxin-neutralizing capabilities of many antimicrobial peptides involves direct binding to LPS. nih.govnih.gov This interaction can neutralize the endotoxic effects of LPS, preventing the activation of inflammatory signaling pathways. frontiersin.org For instance, other antimicrobial peptides have been shown to suppress the activation of MAPK/NF-κB signaling cascades, which are crucial in the production of pro-inflammatory mediators. frontiersin.orgplos.org

The table below summarizes the documented anti-inflammatory activities of the related peptide, Rana-2PN, providing a comparative insight into the potential capabilities of this compound.

Table 1: Preclinical Anti-inflammatory Activity of Rana-2PN

Model Cell/Animal Model Key Findings Reference
In Vitro RAW264.7 macrophages Effective inhibition of LPS-induced inflammatory response. nih.gov

These findings for Rana-2PN highlight the therapeutic potential within the Ranatuerin-2 peptide family. While these comparative insights are valuable, dedicated studies on this compound are necessary to confirm and delineate its specific anti-inflammatory and endotoxin-neutralizing profile.

Structure Activity Relationship Sar Studies of Ranatuerin 2cpa and Its Analogues

Influence of Amino Acid Sequence and Composition on Biological Potency

The primary amino acid sequence and composition of ranatuerin-2 (B1576050) peptides are critical determinants of their biological potency. While peptides in the ranatuerin-2 family often show high variability in their primary sequences, they share common features such as a conserved signal peptide sequence and a C-terminal disulfide loop. researchgate.net However, even minor substitutions in the amino acid sequence can dramatically alter the antimicrobial spectrum and efficacy.

For instance, different native ranatuerin-2 peptides exhibit varied activity profiles; ranatuerin-2CHb possesses broad-spectrum antimicrobial activity, whereas ranatuerin-2ONa is active against Escherichia coli and Candida albicans but not Staphylococcus aureus. nih.gov The composition of amino acids dictates key properties like hydrophobicity, cationicity, and the propensity to form an amphipathic α-helical structure, all of which are crucial for interacting with and disrupting microbial membranes. nih.govimrpress.com

Studies on synthetic analogues have further clarified these relationships. A study on the ranatuerin-2 peptide R2AW from Amolops wuyiensis involved substituting specific amino acid residues to enhance its activity. nih.govmdpi.com Replacing acidic aspartic acid residues with cationic lysine (B10760008) residues and an adjacent lysine with a more hydrophobic leucine (B10760876) residue led to a significant increase in antibacterial activity. mdpi.com This highlights that the specific placement of cationic and hydrophobic residues within the sequence is paramount for optimizing biological function. The antioxidant capacity of peptides is also closely related to their amino acid composition and sequences. mdpi.com

Critical Role of the "Rana Box" Motif and Disulfide Bridge in Activity and Selectivity

A defining feature of most ranatuerin-2 peptides is the C-terminal cyclic domain, commonly referred to as the "Rana box". nih.gov This motif consists of a loop formed by a disulfide bridge between two cysteine residues, enclosing a sequence of amino acids. researchgate.netnih.gov The functional importance of the Rana box and its stabilizing disulfide bridge appears to be variable and peptide-dependent.

In some studies, the Rana box is crucial for maintaining potent biological activity. For the peptide ranatuerin-2PLx, the artificial removal of the conserved Rana box loop was found to notably reduce its biological activities, suggesting that the cysteine-bridged segment is required for its potency. nih.gov The deletion of this domain in some brevinin peptides has also been shown to decrease antimicrobial activity. nih.gov It is believed that this structure helps to stabilize the peptide's conformation, which can be essential for receptor binding or membrane interaction. sigmaaldrich.com

Conversely, other research suggests the Rana box may be dispensable for certain activities. In a study on ranatuerin-2-AW (R2AW), analogues where the disulfide bridge was prevented from forming (by substituting cysteines with serines) or where the entire Rana box was deleted showed similar antibacterial activity to the native peptide. nih.govmdpi.com This implies that for some ranatuerin-2 peptides, the primary mechanism of antibacterial action resides in the N-terminal region, and the C-terminal loop is not essential for this specific function. mdpi.com However, for the same peptide, the absence of the Rana box did lead to a significant decrease in its antiproliferative activity against cancer cells, indicating that the motif's role can be specific to the biological target. mdpi.com

Impact of Cationicity and Hydrophobicity on Peptide Function

Increasing the cationicity of a peptide often enhances its antimicrobial potency. This was demonstrated in an analogue of R2AW, where substituting two acidic aspartic acid residues with basic lysine residues significantly boosted its antibacterial activity. mdpi.com This modification increased the net positive charge from +2 to +6, leading to stronger interactions with microbial membranes.

Hydrophobicity is equally crucial, as it drives the insertion of the peptide into the lipid bilayer of the membrane, leading to its disruption. nih.gov The balance between cationicity and hydrophobicity is delicate and essential for both efficacy and selectivity. An optimal balance is required to maximize antimicrobial activity while minimizing toxicity to host cells, such as red blood cells (hemolytic activity). nih.gov In the design of R2AW analogues, replacing a lysine on the hydrophobic face of the α-helix with leucine enhanced the peptide's hydrophobicity and, in combination with increased cationicity, resulted in a remarkably potent analogue. mdpi.com The introduction of bulky, hydrophobic tryptophan residues has also been explored as a strategy to favor insertion into lipid bilayers. mdpi.com

Effects of N-Terminal and C-Terminal Modifications (e.g., Amidation, Truncation)

Modifications at the N-terminus and C-terminus of ranatuerin-2 peptides, such as truncation and amidation, are common strategies to investigate structure-activity relationships and optimize peptide function. researchgate.netmdpi.com

Truncation involves removing amino acid residues from either end of the peptide. Studies have shown that for some AMPs, the full sequence is not necessary for activity. Truncated analogues of ranatuerin-2Pb were designed to investigate its SAR. nih.gov Similarly, a truncated version of ranatuerin-2-AW, R2AW(1-22), which lacked the C-terminal Rana box, was synthesized. mdpi.com This truncation alone did not abolish antibacterial activity, indicating the N-terminal portion was the primary active region for that function. mdpi.com Such studies are crucial for identifying the minimal active sequence of a peptide, which can reduce the cost of synthesis for potential therapeutic applications. imrpress.com

C-terminal amidation , the replacement of the C-terminal carboxyl group with an amide group, is a frequent modification. This change removes the negative charge at the C-terminus and can increase the peptide's net positive charge. sigmaaldrich.com Amidation often enhances antimicrobial activity and, crucially, increases the peptide's stability by making it more resistant to degradation by exopeptidases. mdpi.comfrontiersin.org In the case of the truncated R2AW(1-22) peptide, C-terminal amidation was found to be a key step in designing a more potent analogue. mdpi.com

The table below summarizes the effects of various modifications on the ranatuerin-2-AW (R2AW) peptide, illustrating the principles of its structure-activity relationship. mdpi.com

Table 1: Antimicrobial Activity of R2AW and its Analogues

Peptide Name Sequence Modification vs. R2AW Net Charge MIC (µM) vs. S. aureus MIC (µM) vs. E. coli
R2AW GFMDTAKNVAKNVAATLLDKLKCKITGGC Native Peptide +2 32 128
[Ser23,29]R2AW GFMDTAKNVAKNVAATLLDKLKS KITGGS Cys to Ser substitution (linear) +2 32 >128
R2AW(1-22) GFMDTAKNVAKNVAATLLDKLK Truncation (Rana box removal) +2 64 >128
R2AW(1-22)-NH2 GFMDTAKNVAKNVAATLLDKLK-NH2 Truncation and C-terminal amidation +3 32 128
[Lys4,19, Leu20]R2AW(1-22)-NH2 GFMK TAKNVAKNVAATLLK LL K-NH2 Amino acid substitution, truncation, amidation +6 4 8

Data sourced from an investigation into R2AW and its analogues. mdpi.com MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.


Synthetic Approaches and Derivatization Strategies for Ranatuerin 2cpa

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like Ranatuerin-2CPa. powdersystems.combachem.com This technique, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.combiotage.com

The core principle of SPPS relies on building the peptide chain on this stable polymeric support, which allows for the easy removal of excess reagents and by-products through simple filtration and washing steps. powdersystems.combachem.combiotage.com The process follows a cyclical series of reactions for each amino acid added: bachem.com

Attachment of the First Amino Acid: The synthesis begins by covalently linking the C-terminal amino acid of the desired peptide sequence to the functionalized solid support. The reactive side chains of the amino acid are protected to ensure the reaction occurs only at the correct position. powdersystems.com

Deprotection: The Nα-protecting group of the attached amino acid is removed. The two most common protecting groups used in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). The Fmoc group is removed by a base, while the Boc group is removed by a mild acid. biotage.com

Washing: The resin is thoroughly washed with appropriate solvents to eliminate the reagents used for deprotection and any resulting by-products. bachem.com

Coupling: The next protected amino acid in the sequence is activated by a coupling agent (e.g., HBTU, DIC) and added to the resin, where it forms a peptide bond with the free amino group of the preceding amino acid. powdersystems.com This cycle of deprotection, washing, and coupling is repeated until the entire peptide sequence is assembled. powdersystems.com

Once the synthesis of the complete peptide chain is finished, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), which also removes the remaining side-chain protecting groups. powdersystems.combiotage.com

A significant challenge in SPPS is the potential for peptide chain aggregation, especially with hydrophobic sequences, which can hinder reaction kinetics and lead to incomplete synthesis. sigmaaldrich.com Strategies to overcome this include the use of special amino acid derivatives like pseudoproline dipeptides or modifying synthesis conditions. sigmaaldrich.com

Table 1: Key Steps and Reagents in Solid-Phase Peptide Synthesis (SPPS)

StepDescriptionCommon Reagents/Protecting Groups
Resin AnchoringThe first C-terminal amino acid is attached to a solid polymer support.Polystyrene-based resins (e.g., Wang, Rink Amide).
Nα-ProtectionThe amino group of each amino acid is temporarily protected to control the reaction.Fmoc (base-labile), Boc (acid-labile). biotage.com
CouplingFormation of the peptide bond between the free amine of the growing chain and the activated carboxyl group of the next amino acid.Carbodiimides (e.g., DIC), Benzotriazoles (e.g., HBTU, HCTU). powdersystems.com
CleavageThe completed peptide is detached from the resin and side-chain protecting groups are removed.Trifluoroacetic acid (TFA). powdersystems.combiotage.com

Solution-Phase Synthesis and Scalability Considerations

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is an alternative method where the peptide is synthesized step-by-step in a soluble form. firsthope.co.inbachem.com Unlike SPPS, the growing peptide chain is not attached to a solid support; instead, soluble tags are sometimes used to facilitate the isolation of the product after each step. bachem.com

While SPPS is often preferred for its efficiency and ease of automation in laboratory settings, LPPS presents significant advantages in terms of scalability. americanpeptidesociety.org For the large-scale industrial production of peptides, solution-phase methods can be more cost-effective. firsthope.co.inamericanpeptidesociety.org This approach generally requires fewer reagents and solvents compared to SPPS, making it a more environmentally friendly or "green" option. bachem.comajinomoto.com

However, a major drawback of traditional LPPS is the need for complex purification, often involving extraction or chromatography, after each coupling step to remove unreacted starting materials and by-products. biotage.comamericanpeptidesociety.org This can be time-consuming and challenging, particularly for longer and more complex peptides. americanpeptidesociety.org

To combine the benefits of both methods, hybrid synthesis strategies have been developed. The AJIPHASE® technology, for example, is a hybrid of solid and solution-phase synthesis that allows for mass production with high purity. ajinomoto.com This technology uses a soluble anchor that allows the peptide to be synthesized in a homogenous solution but easily filtered out, simplifying purification and enabling seamless scaling from laboratory to commercial quantities. ajinomoto.com

Table 2: Comparison of Synthesis Methodologies

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
PrinciplePeptide chain is anchored to an insoluble solid support. powdersystems.comPeptide chain is synthesized in a solvent. firsthope.co.in
PurificationSimple filtration and washing steps between cycles. biotage.comMore complex purification, often requiring chromatography or extraction. americanpeptidesociety.org
ScalabilityCan be limited by resin loading capacity for very large-scale production. americanpeptidesociety.orgEasier to scale up for industrial production. firsthope.co.inamericanpeptidesociety.org
SpeedGenerally faster and more amenable to automation for complex peptides. americanpeptidesociety.orgCan be more laborious due to purification steps. biotage.com
Environmental ImpactHigher consumption of solvents and reagents. ajinomoto.comLower consumption of solvents and reagents. bachem.com

Design and Optimization of this compound Analogues for Enhanced Bioactivity

Rational design and chemical modification are key strategies for improving the therapeutic properties of natural antimicrobial peptides like this compound. zoores.ac.cnnih.gov Research focuses on creating analogues with enhanced antimicrobial potency, greater stability, and optimized physicochemical properties. zoores.ac.cnmdpi.com

Studies on ranatuerin-2 (B1576050) peptides, such as ranatuerin-2-AW isolated from the Wuyi torrent frog (Amolops wuyiensis), provide a framework for these optimization strategies. nih.govmdpi.com Key approaches include:

Increasing Cationicity: The net positive charge of AMPs is crucial for their initial interaction with negatively charged bacterial membranes. Replacing neutral or acidic amino acids with positively charged residues like lysine (B10760008) (Lys) can significantly enhance antimicrobial activity. For instance, a variant of ranatuerin-2-AW, where an aspartic acid (Asp) was replaced with lysine, showed improved potency. mdpi.com

Modulating Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the bacterial membrane. This can be fine-tuned by substituting specific amino acids. However, there is a delicate balance, as excessive hydrophobicity can lead to increased damage to host cells. mdpi.com

Truncation and Structural Simplification: Ranatuerin peptides often feature a "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine (Cys) residues. nih.govmdpi.com Studies have shown that removing this cyclic domain by truncating the peptide or replacing the cysteines with another amino acid like serine (Ser) can be done without losing antibacterial activity. nih.govmdpi.com This simplification can make the peptide easier and more economical to synthesize. nih.govmdpi.com

Amidation: C-terminal amidation is a common modification that can increase the peptide's net positive charge and enhance its resistance to degradation by host enzymes. zoores.ac.cn

A study on ranatuerin-2-AW demonstrated a progressive design approach, culminating in an analogue named [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, which exhibited significantly optimized antibacterial and anticancer activities. nih.govmdpi.com This analogue was designed by increasing cationicity, enhancing hydrophobicity, and removing the Rana box. mdpi.com

Table 3: Examples of Designed Ranatuerin-2-AW Analogues and Their Modifications

PeptideSequence/ModificationDesign StrategyOutcome
Ranatuerin-2-AW (R2AW)GFMDTAKNVAKNVAATLLDKLKCKITGGCNatural peptide. nih.govModerate antibacterial activity, low hemolytic activity. mdpi.com
[Ser²³,²⁹]R2AWCysteine residues at positions 23 and 29 replaced with Serine.Investigate the role of the disulfide bridge by removing it. mdpi.comSimilar antibacterial activity to the natural peptide, indicating the disulfide bridge is not essential for this activity. mdpi.com
R2AW(1-22)-NH₂Truncated version, removing the C-terminal "Rana box".Simplify the structure and assess the importance of the cyclic domain. mdpi.comMaintained antibacterial activity, confirming the Rana box is dispensable. mdpi.com
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂Aspartic acid (D) at position 4 and Lysine (K) at 19 replaced with Lysine; Leucine (B10760876) (L) added at position 20.Increase cationicity and enhance hydrophobicity after removal of the Rana box. mdpi.comSignificantly optimized antibacterial and anticancer activities. nih.govmdpi.com

Analytical Methodologies for Ranatuerin 2cpa Research

Spectroscopic Techniques for Conformational Analysis

The three-dimensional structure of peptides is intrinsically linked to their biological function. Spectroscopic methods are therefore indispensable for analyzing the conformational states of Ranatuerin-2CPa.

Circular Dichroism (CD) Spectroscopy is a powerful tool for investigating the secondary structure of peptides in solution. jasco-global.com This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the regular, repeating structures within a peptide chain. For instance, CD spectra can reveal the presence and relative proportions of α-helices, β-sheets, and random coils. jasco-global.com In the context of ranatuerin peptides, CD studies have been used to confirm their propensity to form α-helical structures, particularly in membrane-mimicking environments like 50% trifluoroethanol. nih.govnih.gov For example, the CD spectrum of Ranatuerin-2PLx, a related peptide, clearly shows a random coil pattern in aqueous solution but transitions to a typical α-helical spectrum in a 50% TFE solution. nih.gov This indicates that the peptide adopts a more ordered helical conformation upon interacting with a hydrophobic environment, a key step in its mechanism of action.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy provides atomic-level insights into the structure and dynamics of peptides embedded in lipid bilayers, mimicking their natural environment. scirp.org ssNMR is particularly valuable for studying membrane-active peptides like ranatuerins that are not amenable to crystallization for X-ray diffraction. scirp.orgrsc.org This technique can determine the orientation of the peptide relative to the membrane and identify specific amino acid residues involved in the interaction. scirp.org While specific ssNMR data for this compound is not detailed in the provided context, the methodology is broadly applied to understand how similar antimicrobial peptides perturb and insert into bacterial membranes. nih.gov

Chromatographic Techniques for Purification and Analysis

The isolation and purification of this compound from its natural source, typically frog skin secretions, or from synthetic reaction mixtures, is a critical step for its characterization.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the purification and analysis of peptides like this compound. nih.govnih.gov This method separates molecules based on their hydrophobicity. phenomenex.comltbiotech.ltionsource.com A non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. phenomenex.comionsource.com Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column. ionsource.com The purity of synthesized ranatuerin peptides is routinely assessed by RP-HPLC, with purities often exceeding 95%. nih.gov A typical RP-HPLC chromatogram of a frog skin secretion shows numerous peaks, each corresponding to a different peptide, and the peak corresponding to the ranatuerin of interest can be collected for further analysis. nih.gov

Molecular Biology Techniques for Genetic Characterization

Understanding the genetic basis of this compound provides insights into its biosynthesis and evolutionary relationships with other peptides.

cDNA Cloning and Sequencing is a fundamental technique used to determine the precursor protein sequence of this compound. nih.govnih.gov This process involves isolating messenger RNA (mRNA) from the frog's skin, reverse transcribing it into complementary DNA (cDNA), and then amplifying the specific gene of interest. nih.govscielo.br The amplified cDNA is then sequenced to reveal the complete open reading frame of the precursor protein. scielo.bruni-muenchen.de This analysis typically shows that the precursor consists of a signal peptide, an acidic pro-region, and the mature peptide sequence at the C-terminus. nih.govimrpress.com For example, the cDNA of a novel ranatuerin from Amolops wuyiensis was cloned and sequenced, revealing this characteristic precursor structure. nih.gov The sequence information obtained is often deposited in public databases like GenBank for broader scientific access. nih.govnih.gov

Bioassays for Activity Quantification

To evaluate the biological function of this compound, various bioassays are employed to quantify its antimicrobial and cytotoxic activities.

Minimal Inhibitory Concentration (MIC) Assay is the standard method for determining the antimicrobial potency of a peptide. litfl.comidexx.co.uk The MIC is defined as the lowest concentration of the peptide that visibly inhibits the growth of a specific microorganism after a set incubation period. litfl.comidexx.co.uk MIC values are typically determined by broth or agar (B569324) dilution methods. litfl.com For instance, ranatuerin peptides have been tested against a panel of bacteria, including Escherichia coli and Staphylococcus aureus, with MIC values reported in the micromolar range. nih.gov The lower the MIC value, the more potent the antimicrobial activity.

Cell Viability Assays are used to assess the effect of this compound on the viability of various cell types, including mammalian cells and cancer cells. sigmaaldrich.comnih.govthermofisher.com These assays measure parameters indicative of cell health, such as metabolic activity or membrane integrity. thermofisher.com Common examples include the MTT and XTT assays, which measure the reduction of a tetrazolium salt by metabolically active cells, and LDH assays, which detect the release of lactate (B86563) dehydrogenase from damaged cells. nih.govsigmaaldrich.com For example, the MTT assay was used to evaluate the anticancer potential of Ranatuerin-2Pb, a related peptide, against several human cancer cell lines, revealing its inhibitory effects on their proliferation. nih.gov

Analytical TechniquePurposeKey Findings for Ranatuerin Peptides
Circular Dichroism (CD) Conformational analysis (secondary structure)Peptides adopt α-helical structures in membrane-mimicking environments. nih.govnih.gov
Solid-State NMR (ssNMR) High-resolution structural analysis in membranesProvides atomic-level detail of peptide-lipid interactions. scirp.org
Reverse-Phase HPLC (RP-HPLC) Purification and purity assessmentAllows for isolation of peptides to >95% purity. nih.gov
cDNA Cloning & Sequencing Genetic characterization of precursorReveals a conserved precursor structure with a signal peptide, pro-region, and mature peptide. nih.govnih.gov
Minimal Inhibitory Concentration (MIC) Quantification of antimicrobial activityDemonstrates potent activity against various bacteria. nih.gov
Cell Viability Assays (e.g., MTT) Assessment of cytotoxicity and anticancer activitySome ranatuerins show inhibitory effects on cancer cell proliferation. nih.gov

Comparative Analysis with Other Ranatuerin Peptides and Amphibian Amps

Sequence Homology and Phylogenetic Relationships within the Ranatuerin Family

Ranatuerin peptides are a diverse group of AMPs predominantly found in the skin secretions of frogs from the family Ranidae. The family is characterized by significant molecular heterogeneity, which is particularly evident among the ranatuerin-2 (B1576050) subgroup. This diversity allows the amino acid sequences of these peptides to serve as effective markers for understanding the phylogenetic interrelationships between frog species.

Ranatuerin-2CPa was identified in the skin secretions of the gopher frog, Lithobates capito. nih.gov It is one of three ranatuerin-2 orthologs found in this species, alongside Ranatuerin-2CPb and Ranatuerin-2CPc. imrpress.com The precursor cDNAs of ranatuerin-2 peptides typically encode a conserved N-terminal signal peptide region, followed by an acidic spacer, and terminate with the highly variable mature peptide sequence. researchgate.net This hypervariability in the mature peptide region is a hallmark of the ranatuerin-2 family and arises from a high rate of nucleotide substitutions. nih.gov

A defining feature of most ranatuerin peptides is the "Rana box," a C-terminal cyclic domain formed by an intramolecular disulfide bridge. eurekaselect.comnih.gov In ranatuerin-2 peptides, this typically forms a heptapeptide (B1575542) loop (Cys-(X)₅-Cys). eurekaselect.com While the cysteine residues that form this bridge are highly conserved, the amino acid sequence within the loop and in the N-terminal α-helical domain is subject to significant variation. uniprot.org This low conservation of the primary structure is a key factor in the functional divergence observed across the family. uniprot.org

Phylogenetic analyses based on the amino acid sequences of ranatuerin-2 peptides from various Lithobates species have been conducted to clarify taxonomic relationships. nih.gov In such analyses, this compound and its paralogs from L. capito cluster in a clade that includes peptides from Lithobates sevosus, Lithobates areolatus, and Lithobates palustris. nih.gov This grouping supports the classification of L. capito as a sister group to L. sevosus. nih.gov The molecular heterogeneity of these peptides provides a powerful tool for complementing phylogenetic studies based on mitochondrial gene sequences. uniprot.org

Divergence of this compound Activities Compared to Other Ranatuerins (e.g., Ranatuerin-2PLx, Ranatuerin-2Pb, Ranatuerin-2AW, Ranatuerin-1T)

The structural variations among ranatuerin peptides directly translate to a wide divergence in their biological activities, including their antimicrobial spectrum and potency. While specific antimicrobial data for this compound is not detailed in available literature, the activities of its close relatives provide a framework for understanding its potential function and how it differs from other family members.

Ranatuerin-2PLx , isolated from the pickerel frog (Rana palustris), demonstrates moderate, broad-spectrum antimicrobial activity. nih.gov Crucially, studies on Ranatuerin-2PLx have shown that the deletion of its C-terminal "Rana box" loop significantly diminishes its antibacterial and antiproliferative capabilities, highlighting the functional importance of this cyclic domain for its activity. nih.gov

In contrast, research on Ranatuerin-2AW from the Wuyi torrent frog (Amolops wuyiensis) revealed that its disulfide bridge and the entire "Rana box" were dispensable for its antibacterial activity. uniprot.org While the removal of the Rana box did reduce its anticancer effects, the antibacterial action was maintained, suggesting that the N-terminal domain is the primary driver of its bactericidal function. uniprot.org This presents a clear divergence in the structure-activity relationships within the ranatuerin-2 family, where the C-terminal loop is critical for some orthologs but not others.

Ranatuerin-2Pb , from the northern leopard frog (Rana pipiens), exhibits strong activity against Staphylococcus aureus and Escherichia coli but is inactive against Enterococcus faecalis and Pseudomonas aeruginosa. nih.gov Truncated analogs of Ranatuerin-2Pb showed that certain modifications could either eliminate activity against specific microbes or, conversely, retain a broad-spectrum effect, further illustrating the peptide's modular nature. nih.gov

Ranatuerin-1T , a member of the ranatuerin-1 (B1576056) subgroup from the European brown frog (Rana temporaria), shows greater potency against the Gram-negative bacterium E. coli (MIC of 40 µM) than the Gram-positive S. aureus (MIC of 120 µM) and is inactive against the yeast Candida albicans. nih.gov This contrasts with many other ranatuerins that often show potent activity against S. aureus and C. albicans. frontiersin.org

This functional divergence underscores that despite sharing a family name and a conserved structural motif, the biological roles and target specificity of ranatuerin peptides are highly varied.

Table 1: Comparative Antimicrobial Activity of Selected Ranatuerin Peptides

PeptideSource OrganismMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. C. albicansReference
Ranatuerin-2PLxRana palustris64128128 nih.gov
Ranatuerin-2PbRana pipiens81616 nih.gov
Ranatuerin-1TRana temporaria12040>120 (Inactive) nih.gov
Ranatuerin-1Rana catesbeianaPotentPotentPotent frontiersin.org

Evolutionary Conservation and Diversification of AMP Repertoires in Anuran Skin

The skin of anurans is a rich source of a vast arsenal (B13267) of AMPs, which are believed to have evolved as a primary defense mechanism against pathogens and predators. imrpress.comeurekaselect.com The composition of this chemical shield is not uniform across species; rather, it is a highly dynamic and diverse repertoire that reflects the evolutionary pressures of the animal's specific habitat and lifestyle. imrpress.com

The evolution of anuran AMPs is driven by mechanisms such as gene duplication and subsequent adaptive evolution, leading to the generation of hypervariable mature peptide sequences within a conserved precursor framework. imrpress.com This process allows for rapid diversification, where each frog species ultimately secretes a unique and customized blend of peptides. imrpress.com The ranatuerin family, with its many orthologs exhibiting distinct activities, is a prime example of this evolutionary strategy.

While the primary sequences of mature peptides are highly divergent, the signal peptide sequences of their precursors are often strongly conserved within distinct evolutionary lineages but differ significantly between them. researchgate.net This suggests that the fundamental genetic architecture for producing AMPs may have evolved convergently on multiple occasions within the Anura order. researchgate.net

Furthermore, the distribution of entire AMP families can be geographically distinct. For example, ranatuerin-1 and ranatuerin-2 peptides have been primarily identified in North American ranid frogs, whereas other families like brevinin-2 (B1175259) are typically found in their Eurasian counterparts. This geographical segregation points to an ancient divergence and independent evolutionary trajectories of the AMP repertoires on different continents. The presence of this compound in Lithobates capito, a North American frog, is consistent with this pattern. nih.gov

Future Research Perspectives for Ranatuerin 2cpa

Advanced Understanding of Molecular Mechanisms and Specificity

A fundamental avenue of future research lies in achieving a more profound understanding of the molecular mechanisms that underpin Ranatuerin-2CPa's biological activity. While it is generally understood that many AMPs exert their effects by disrupting microbial cell membranes, the precise nature of this interaction for this compound remains to be fully elucidated. imrpress.comnih.gov

Future investigations should focus on:

Detailed Membrane Interaction Studies: Utilizing advanced biophysical techniques such as solid-state NMR, atomic force microscopy, and neutron scattering to visualize the peptide's interaction with model bacterial membranes at an atomic level. This will help to clarify whether it forms defined pores (like the "barrel-stave" or "toroidal pore" models) or acts via a more disruptive "carpet" mechanism. mdpi.com

Identification of Intracellular Targets: Exploring the possibility that this compound, once having breached the cell membrane, interacts with specific intracellular components. imrpress.com Research could investigate its potential to inhibit crucial cellular processes like DNA replication, protein synthesis, or enzymatic activity. mdpi.com

Defining Specificity Determinants: Investigating the structural and physicochemical features of this compound that govern its selectivity for microbial cells over host cells. This includes the role of its cationic charge, hydrophobicity, and amphipathic helical structure. imrpress.com Understanding these determinants is crucial for minimizing potential cytotoxicity.

Rational Design Principles for Tailored Biological Activities

Building upon a deeper mechanistic understanding, the rational design of this compound analogues offers a powerful strategy to enhance its therapeutic potential. nih.govmdpi.com By systematically modifying its amino acid sequence, researchers can aim to improve its potency, spectrum of activity, and stability. mdpi.commdpi.com

Key areas for exploration in rational design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with specific amino acid substitutions to probe the contribution of individual residues to antimicrobial activity and cytotoxicity. nih.govmdpi.com For instance, studies on other ranatuerin peptides have shown that truncating the peptide or substituting specific residues can significantly impact bioactivity. nih.gov

Enhancing Stability: Introducing modifications, such as D-amino acid substitutions or cyclization, to increase the peptide's resistance to proteolytic degradation in biological environments, thereby prolonging its therapeutic window.

A recent study on a related peptide, Ranatuerin-2-AW, demonstrated that enhancing cationicity and hydrophobicity led to significantly optimized antibacterial and anticancer activities. nih.gov

Modification Strategy Objective Example from Related Peptides
Amino Acid SubstitutionEnhance activity, alter spectrum[Lys4,19, Leu20]R2AW(1-22)-NH2 showed improved antibacterial and anticancer effects. nih.gov
TruncationIdentify essential active domains, reduce sizeTruncated analogues of Ranatuerin-2Pb showed varied antimicrobial profiles. nih.gov
CyclizationIncrease stabilityThe native "Rana box" cyclic domain is a feature of many ranatuerins. researchgate.netmdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of this compound with conventional antibiotics or other bioactive compounds represents a promising strategy to combat drug-resistant infections. frontiersin.orgnih.gov Synergistic interactions can lower the required therapeutic dose of each agent, potentially reducing toxicity and minimizing the development of resistance.

Future research in this area should involve:

Screening for Synergistic Partners: Systematically testing this compound in combination with a panel of conventional antibiotics (e.g., beta-lactams, aminoglycosides, fluoroquinolones) against a broad range of clinically relevant pathogens.

Investigating Mechanisms of Synergy: Once synergistic combinations are identified, elucidating the underlying mechanisms. For example, this compound might increase the permeability of the bacterial membrane, thereby facilitating the entry of a conventional antibiotic. nih.gov

Combination with Other AMPs: Exploring the potential for synergistic or additive effects when this compound is combined with other AMPs that have different mechanisms of action.

Studies on other AMPs have shown that such combinations can be effective in disrupting biofilms and enhancing the potency of traditional antibiotics. nih.gov

Development of High-Throughput Screening Methodologies for Analogues

To efficiently explore the vast chemical space of potential this compound analogues, the development of robust high-throughput screening (HTS) methodologies is essential. nih.gov These methods will enable the rapid identification of candidates with improved properties from large peptide libraries.

Key aspects of developing HTS for this compound analogues include:

Combinatorial Peptide Synthesis: Utilizing techniques like SPOT synthesis on cellulose (B213188) membranes to generate large arrays of different peptide sequences in a parallel and cost-effective manner. nih.gov

Automated Activity Assays: Implementing automated, miniaturized assays to rapidly screen the synthesized analogues for antimicrobial activity against a panel of indicator microorganisms. Luminescence-based or fluorescence-based assays are well-suited for this purpose. nih.govdrugtargetreview.com

In Silico Prediction Tools: Employing computational models and machine learning algorithms to predict the antimicrobial activity and toxicity of designed analogues, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. mdpi.com

Applications in Preclinical Disease Models (excluding human trials)

Once optimized analogues of this compound with promising in vitro profiles have been identified, their efficacy must be evaluated in relevant preclinical models of disease. nih.gov These studies are a critical step in assessing the therapeutic potential of these compounds before any consideration for clinical development.

Future preclinical research should focus on:

Invertebrate Models: Utilizing simple and ethically expedient invertebrate models, such as the wax moth Galleria mellonella, to conduct initial in vivo efficacy and toxicity assessments of this compound analogues against systemic infections. nih.govnih.gov Studies on analogues of other ranatuerin peptides have successfully used this model to demonstrate in vivo efficacy against MRSA infections. nih.govmdpi.com

Rodent Models of Localized and Systemic Infections: Progressing to established murine models of infection, such as skin infection models, sepsis models, or pneumonia models, to evaluate the therapeutic efficacy of lead candidates in a mammalian system.

Biofilm Infection Models: Given the significant challenge posed by biofilm-associated infections, testing the ability of this compound analogues to prevent the formation of and eradicate established biofilms in relevant in vivo models, such as catheter-associated infection models. Some ranatuerin peptides have already shown promise in inhibiting and eradicating Staphylococcus aureus biofilms in vitro. nih.gov

The successful translation of in vitro findings to in vivo efficacy in these preclinical models will be a crucial determinant of the future therapeutic relevance of this compound and its derivatives.

Q & A

Q. What criteria should peer reviewers prioritize when evaluating this compound studies?

  • Methodological Answer : Assess alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Scrutinize statistical power calculations, raw data accessibility, and conflict-of-interest disclosures. Verify that spectral data (NMR, MS) meet journal standards (e.g., ≥400 MHz for 1H NMR). Recommend supplementary experiments (e.g., stability studies) if critical data gaps exist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.